Molecular Weight Comparison for Hit-to-Lead Optimization
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has a molecular weight of 175.19 g/mol. This places it in an intermediate range compared to its closest analogs. The unsubstituted analog, 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 41625-44-9), has a molecular weight of 161.16 g/mol, making it a smaller fragment. In contrast, the 4-bromo analog (CAS 1250084-93-5) has a molecular weight of 254.09 g/mol, representing a significant increase in size and lipophilicity [1] [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 175.19 |
| Comparator Or Baseline | 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine: 161.16; 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine: 254.09 |
| Quantified Difference | Target compound is 14.03 g/mol heavier than the unsubstituted analog and 78.90 g/mol lighter than the 4-bromo analog. |
| Conditions | Calculated exact mass based on molecular formula. |
Why This Matters
In hit-to-lead optimization, a molecular weight of ~175 is within an ideal range for fragment-based drug discovery (Rule of Three) and early lead optimization (Lipinski's Rule of Five), offering a favorable starting point for growing potency while maintaining drug-like properties.
- [1] ChemSrc. (2024). 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1129400-99-2). Retrieved from https://m.chemsrc.com/cas/1129400-99-2_1818396.html View Source
- [2] ChemSrc. (2018). 4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1250084-93-5). Retrieved from https://m.chemsrc.com/cas/1250084-93-5_1818407.html View Source
